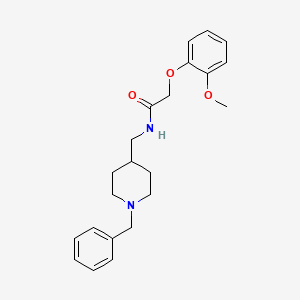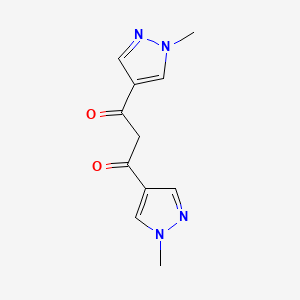
1,3-bis(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1,3-bis(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione” is a compound that has been synthesized and studied for its potential applications . It is a complex that exhibits green fluorescence with a maximum at 514 nm . The structure of the synthesized complex was established by 1H, 13C NMR spectroscopy and mass spectrometry .
Synthesis Analysis
The compound was synthesized via the reaction of an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by the reaction of the postulated intermediate chloro-bridged dimer with a pyrazole-containing 1,3-diketonate ligand . All commercially available reagents and solvents were used without purification .Molecular Structure Analysis
The structure of the synthesized complex was established by 1H, 13C NMR spectroscopy and mass spectrometry . According to UV-Vis spectrometry studies, the obtained complex exhibits green fluorescence with a maximum at 514 nm .Chemical Reactions Analysis
The synthesis of the compound involves the reaction of an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by the reaction of the postulated intermediate chloro-bridged dimer with a pyrazole-containing 1,3-diketonate ligand .Physical And Chemical Properties Analysis
The compound is a yellow solid with a yield of 33% . It has a Rf value of 0.71 (dichloromethane-methanol 20:1 v/v) . The 1H NMR (CDCl3, ppm) values are: δ 8.00–7.87 (m, 4H), 7.75 (s, 1H), 7.64 (s, 1H), 7.61–7.53 (m, 1H), 7.15–7.03 (m, 3H), 6.20 (s, 1H), 3.97 (s, 6H), 2.21 (s, 3H) . The 13C NMR (CDCl3, ppm) values are: δ 139.1, 138.6, 137.5, 131.5, 131.0, 130.9, 124.7, 124.6, 124.5, 124.0, 122.3, 109.9, 96.5, 39.5, 9.7 .科学的研究の応用
Coordination Chemistry and Metal Complex Formation
1,3-bis(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione and related ligands have been extensively studied in coordination chemistry. These compounds demonstrate the ability to form coordination compounds with various metal ions like copper, zinc, and cobalt. Research shows that they can act as didentate chelates, forming uncommon eight-atom chelate rings with metal ions. This capability is significant in the formation of diverse metal complexes with potentially useful properties (Schuitema et al., 2001).
Synthesis of Novel Compounds
The reactivity of 1,3-bis(pyrazole-1-yl)propane ligands in the synthesis of various chemical compounds is another area of application. For example, reactions involving these ligands and metal nitrates have resulted in the formation of discrete complexes and coordination polymers with metals like copper, nickel, and cobalt. These findings are significant in the field of synthetic chemistry, expanding the potential for creating novel materials with unique properties (Potapov et al., 2012).
Photophysical Properties
Recent studies have focused on the photophysical properties of lanthanide complexes using 1,3-diketonates bearing pyrazole moieties. These complexes have been characterized by spectroscopy and single-crystal X-ray studies, revealing insights into their molecular structures and luminescent properties. This is particularly relevant in materials science, where understanding the photophysical behavior of compounds can lead to the development of new photonic and electronic materials (Taydakov et al., 2020).
Gas-Phase Conformational Studies
1,3-bis(pyrazol-1-yl)propane and its derivatives have also been subjects in gas-phase conformational studies. These studies utilize computational methods to analyze the conformational stability and geometrical parameters of these compounds. Such investigations are crucial in theoretical chemistry and help in understanding the fundamental properties and behaviors of these molecules under various conditions (Yadava et al., 2011).
Luminescence Studies
Luminescence studies of complexes involving 1,3-bis(pyrazol-1-yl)propane derivatives have shown interesting properties. For instance, the study of the luminescence decay of these complexes, which exhibit biexponential behavior, has provided insights into the fluorescence and emission properties of the ligands and metal ions involved. This knowledge is valuable in the development of luminescent materials for various applications (Komissar et al., 2019).
特性
IUPAC Name |
1,3-bis(1-methylpyrazol-4-yl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-14-6-8(4-12-14)10(16)3-11(17)9-5-13-15(2)7-9/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXRYKDJGUODNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)CC(=O)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-bis(1-methyl-1H-pyrazol-4-yl)propane-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dichloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2654696.png)
![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2654697.png)
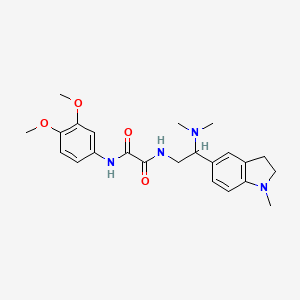
![N-[4-chloro-3-(cyanomethyl)phenyl]prop-2-enamide](/img/structure/B2654699.png)
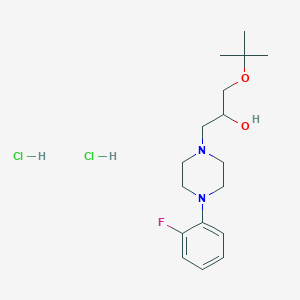
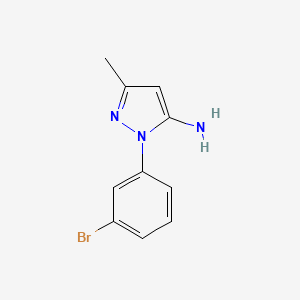


![Methyl 2-[2-(2-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2654711.png)
![5-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-methoxyethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2654714.png)
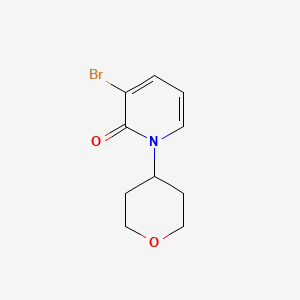
![6-(3,4-dimethoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2654717.png)
![N-(3,5-dimethylphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2654718.png)
